molecular formula C7HF5O B012690 2,3,4,5-tetrafluorobenzoyl Fluoride CAS No. 101513-68-2

2,3,4,5-tetrafluorobenzoyl Fluoride

Cat. No. B012690
Key on ui cas rn: 101513-68-2
M. Wt: 196.07 g/mol
InChI Key: ZYEWNAMVVRPNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613948B1

Procedure details

DE-A 3 420 796 describes a process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives, in which 2,3,4,5-tetrachlorobenzene derivatives are reacted with potassium fluoride in a solvent at elevated temperature. Using 2,3,4,5-tetrachlorobenzoyl fluoride as starting material and continuously distilling off the mixture of the fluorination products at from 800 to 500 mbar produces, after fractional distillation of the mixture of the fluorination products, the desired 2,3,4,5-tetrafluorobenzoyl fluoride in a yield of only 10% of theory, while significantly more undesired fluorination products are obtained, namely 2,3,4-trifluoro-5-chlorobenzoyl fluoride in a yield of 43% of theory and 2,4-difluoro-3,5-dichlorobenzoyl fluoride in a yield of 14% of theory (see Example 2 in DE-A). If 2,3,4,5-tetrachlorobenzonitrile is used as starting material and the fluorination mixture is subjected to fractional distillation, the ratios are obviously similar, although no information concerning the amounts of the tetrafluoro-, tetrafluorochloro- and difluorodichlorobenzonitriles obtained is given (see Example 5 in DE-A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,4,5-tetrachlorobenzoyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][CH:3]=1.ClC1C(Cl)=C(Cl)C(Cl)=CC=1.[F-].[K+].ClC1C(Cl)=C(Cl)C(Cl)=CC=1[C:26]([F:28])=[O:27]>>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[CH:4][C:3]=1[C:26]([F:28])=[O:27] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=C1F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
2,3,4,5-tetrachlorobenzoyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)F)C=C(C(=C1Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
continuously distilling off
ADDITION
Type
ADDITION
Details
the mixture of the fluorination products at from 800 to 500 mbar
CUSTOM
Type
CUSTOM
Details
produces
DISTILLATION
Type
DISTILLATION
Details
after fractional distillation of the mixture of the fluorination products

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)F)C=C(C(=C1F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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